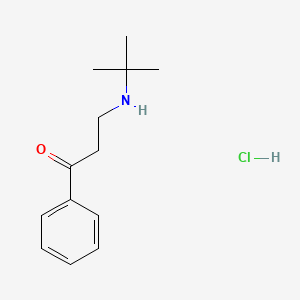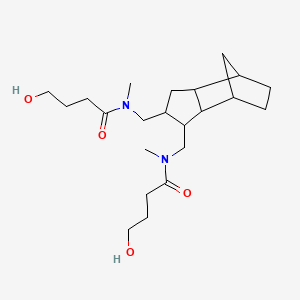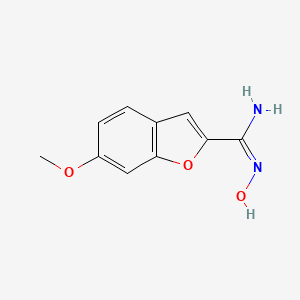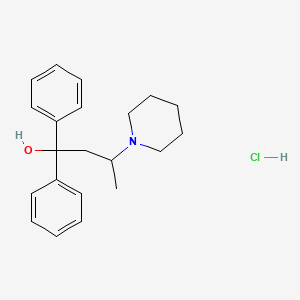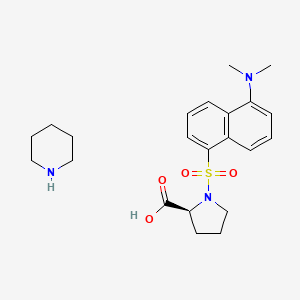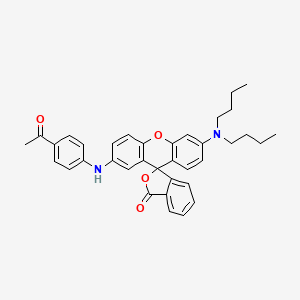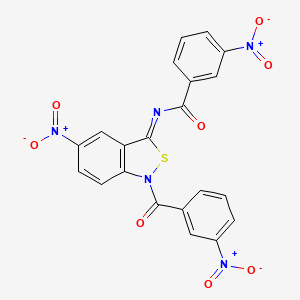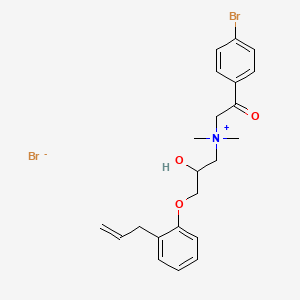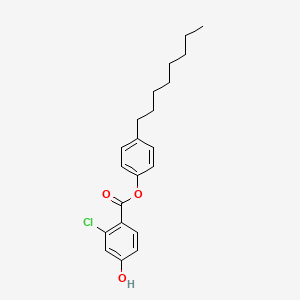
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester is a chemical compound with the molecular formula C21H25ClO3 It is known for its unique structure, which includes a benzoic acid core substituted with chlorine, hydroxyl, and octylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester typically involves the esterification of 2-chloro-4-hydroxybenzoic acid with 4-octylphenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-hydroxybenzoic acid or 2-chloro-4-hydroxybenzophenone.
Reduction: Formation of 2-chloro-4-hydroxybenzyl alcohol.
Substitution: Formation of 2-amino-4-hydroxybenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity towards these targets. The octylphenyl group may enhance its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-hydroxy-: Known for its use as a preservative and antimicrobial agent.
2-Chloro-4-hydroxybenzoic acid: Similar structure but lacks the octylphenyl group, which may affect its solubility and biological activity.
4-Octylphenol: Used in the synthesis of various esters and known for its endocrine-disrupting properties.
Uniqueness
Benzoic acid, 2-chloro-4-hydroxy-, 4-octylphenyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the octylphenyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and its overall bioavailability. The chlorine and hydroxyl groups provide sites for further chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
50687-74-6 |
|---|---|
Molekularformel |
C21H25ClO3 |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
(4-octylphenyl) 2-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C21H25ClO3/c1-2-3-4-5-6-7-8-16-9-12-18(13-10-16)25-21(24)19-14-11-17(23)15-20(19)22/h9-15,23H,2-8H2,1H3 |
InChI-Schlüssel |
NDURWBNONNSWNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


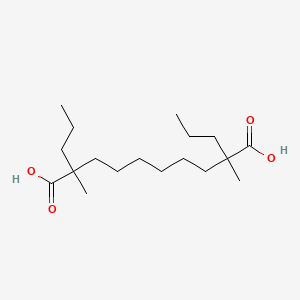

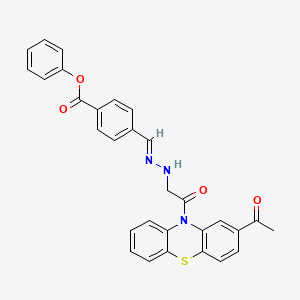

![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)
